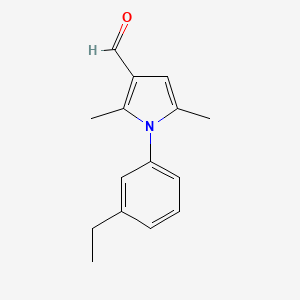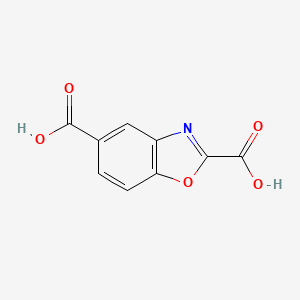
1,3-Benzoxazole-2,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzoxazole-2,5-dicarboxylic acid is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring. This compound is part of the benzoxazole family, known for its diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzoxazole-2,5-dicarboxylic acid can be synthesized through various methods. One common approach involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) under reflux conditions . Another method includes the use of 2-aminophenol with different compounds like aldehydes, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions and catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzoxazole-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions with different electrophiles and nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized benzoxazole derivatives .
Scientific Research Applications
1,3-Benzoxazole-2,5-dicarboxylic acid has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Benzoxazole-2,5-dicarboxylic acid involves its interaction with various biological targets. The compound can form π-π stacking or π-cation interactions with host molecules due to its planar benzene ring. The 1-oxygen and 3-nitrogen of the oxazole moiety act as hydrogen bond acceptors, engaging in non-covalent interactions with biological targets . These interactions can modulate the activity of enzymes or proteins involved in disease pathways, such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases .
Comparison with Similar Compounds
Similar Compounds
Benzisoxazole: Another heterocyclic compound with similar biological activities, including antimicrobial and anticancer properties.
Benzothiazole: Known for its antibacterial and antioxidant activities.
Benzimidazole: Exhibits a wide range of pharmacological activities, including antiviral and anticancer effects.
Uniqueness
1,3-Benzoxazole-2,5-dicarboxylic acid is unique due to its specific structural features that allow efficient interaction with biological targets. Its ability to form multiple non-covalent interactions makes it a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C9H5NO5 |
|---|---|
Molecular Weight |
207.14 g/mol |
IUPAC Name |
1,3-benzoxazole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C9H5NO5/c11-8(12)4-1-2-6-5(3-4)10-7(15-6)9(13)14/h1-3H,(H,11,12)(H,13,14) |
InChI Key |
VDRNOOKEVKPNSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13177459.png)
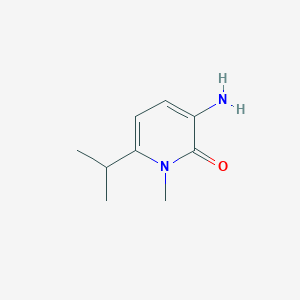
![6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride](/img/structure/B13177478.png)
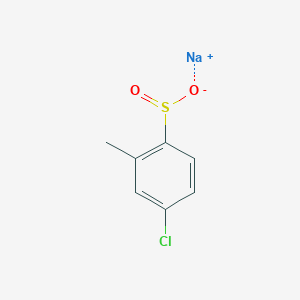
![2-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}acetic acid](/img/structure/B13177486.png)
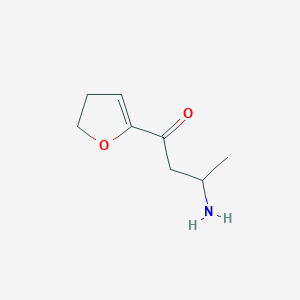
![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13177495.png)



![9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane](/img/structure/B13177524.png)

